molecular formula C18H26N2O3 B12788704 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- CAS No. 66596-56-3

1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-

Cat. No.: B12788704
CAS No.: 66596-56-3
M. Wt: 318.4 g/mol
InChI Key: FMNSHZXQSOOADQ-HWKANZROSA-N
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Description

1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring, a propanol group, and a benzodioxole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the propanol group, and the attachment of the benzodioxole moiety. Common reagents used in these reactions include piperazine, propanol, and benzodioxole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may produce alkanes or amines, and substitution reactions may result in a wide range of functionalized derivatives.

Scientific Research Applications

1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- can be compared with other similar compounds, such as:

  • 1-Piperazineethanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
  • 1-Piperazinebutanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the piperazine ring

Properties

CAS No.

66596-56-3

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4-methyl-5-(4-methylpiperazin-1-yl)pent-1-en-3-ol

InChI

InChI=1S/C18H26N2O3/c1-14(12-20-9-7-19(2)8-10-20)16(21)5-3-15-4-6-17-18(11-15)23-13-22-17/h3-6,11,14,16,21H,7-10,12-13H2,1-2H3/b5-3+

InChI Key

FMNSHZXQSOOADQ-HWKANZROSA-N

Isomeric SMILES

CC(CN1CCN(CC1)C)C(/C=C/C2=CC3=C(C=C2)OCO3)O

Canonical SMILES

CC(CN1CCN(CC1)C)C(C=CC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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